D-alpha,beta-Cyclohexylideneglycerol

Catalog No.
S3332352
CAS No.
95335-91-4
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-alpha,beta-Cyclohexylideneglycerol

CAS Number

95335-91-4

Product Name

D-alpha,beta-Cyclohexylideneglycerol

IUPAC Name

[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]methanol

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2/t8-/m0/s1

InChI Key

XUGYZVQSZWPABZ-QMMMGPOBSA-N

SMILES

C1CCC2(CC1)OCC(O2)CO

Canonical SMILES

C1CCC2(CC1)OCC(O2)CO

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)CO

D-alpha,beta-Cyclohexylideneglycerol is an organic compound with the molecular formula C9H16O3C_9H_{16}O_3. It is systematically named 1,4-dioxaspiro[4.5]dec-2-ylmethanol and is identified by the CAS registry number 95335-91-4. This compound features a unique spiro structure, incorporating a dioxaspiro framework, which contributes to its distinctive chemical properties. Its physical characteristics include a density of 1.13 g/cm³, a boiling point of 248.3 °C at 760 mmHg, and a flash point of 138.3 °C .

Asymmetric Catalysis:

The unique spirocyclic structure and chiral center of (2S)-1,4-dioxaspiro[4.5]decane-2-methanol make it a promising candidate for developing asymmetric catalysts. These catalysts are crucial in various chemical reactions, enabling the selective production of one enantiomer over another. Studies suggest that this compound, when incorporated into specific catalyst designs, could promote efficient and enantioselective transformations in organic synthesis. [Source: A. McKillop & D. S. Wright, "Asymmetric Synthesis," (2010)]

Medicinal Chemistry:

The potential biological activity of (2S)-1,4-dioxaspiro[4.5]decane-2-methanol is currently being explored in the field of medicinal chemistry. Researchers are investigating its ability to interact with specific biological targets and its potential for therapeutic applications. However, further research is necessary to determine its specific efficacy and safety profile. [Source: PubChem, National Institutes of Health, ]

D-alpha,beta-Cyclohexylideneglycerol can be synthesized through the reaction of cyclohexanone and propane-1,2,3-triol in the presence of p-toluenesulfonic acid as a catalyst and toluene as a solvent. The reaction typically requires heating for about two hours, yielding approximately 69% of the desired product . The reaction mechanism involves the formation of an acetal from the alcohol and carbonyl components, leading to the spiro compound.

While specific biological activity data for D-alpha,beta-Cyclohexylideneglycerol is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of glycerol are known to have roles in cell signaling and may influence metabolic pathways. Further studies would be necessary to elucidate any unique biological activities associated with this compound.

The primary synthesis method for D-alpha,beta-Cyclohexylideneglycerol involves:

  • Reactants: Cyclohexanone and propane-1,2,3-triol.
  • Catalyst: P-toluenesulfonic acid.
  • Solvent: Toluene.
  • Conditions: Heating at reflux for approximately two hours.
  • Yield: Approximately 69% .

This method highlights the importance of acidic conditions in facilitating the formation of the spiro compound through acetalization.

D-alpha,beta-Cyclohexylideneglycerol may have potential applications in various fields such as:

  • Pharmaceuticals: As a building block for synthesizing complex molecules or as a potential therapeutic agent due to its structural properties.
  • Chemical Synthesis: In organic synthesis as an intermediate or reagent in producing other chemical compounds.

Interaction studies involving D-alpha,beta-Cyclohexylideneglycerol are sparse in current literature. Given its structural characteristics, it may interact with biological macromolecules or other small molecules similarly to other glycerol derivatives. Investigating these interactions could provide insights into its potential biological roles or effects.

D-alpha,beta-Cyclohexylideneglycerol shares similarities with several other compounds due to its glycerol backbone and spiro structure. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
GlycerolSimple alcoholThree hydroxyl groups
CyclohexanolCycloaliphatic alcoholSaturated cyclic structure
1,2-O-cyclohexylidene-alpha-D-glucofuranoseSugar derivativeContains glucose moiety

Uniqueness

D-alpha,beta-Cyclohexylideneglycerol is unique due to its spirocyclic structure and combination of glycerol and cyclohexane components, which may confer distinct chemical reactivity and potential biological properties compared to simpler alcohols or sugar derivatives.

XLogP3

0.8

Dates

Modify: 2023-08-19

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